![molecular formula C9H15NO2 B13570496 [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid CAS No. 27954-14-9](/img/structure/B13570496.png)
[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid is a chemical compound with a unique structure that includes a piperidine ring substituted with an ethenyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid typically involves the use of glycine ethyl ester as a starting material. The synthetic route includes several steps such as amino addition, protective group introduction, ring closure, and subsequent functional group modifications . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify reactivity.
Substitution: Commonly involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
The reactions involving this compound typically use reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
Aplicaciones Científicas De Investigación
[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid can be compared with other similar compounds such as:
[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid: Similar structure but with an ethyl group instead of an ethenyl group.
[(3R,4S)-3,4,5-Trihydroxy-4-methylpentylphosphonic acid]: Contains a piperidine ring with different substituents.
Indole derivatives: Although structurally different, they share similar biological activities and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
27954-14-9 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid |
InChI |
InChI=1S/C9H15NO2/c1-2-7-6-10-4-3-8(7)5-9(11)12/h2,7-8,10H,1,3-6H2,(H,11,12)/t7-,8-/m0/s1 |
Clave InChI |
LIVUROBUFZRFQU-YUMQZZPRSA-N |
SMILES isomérico |
C=C[C@H]1CNCC[C@H]1CC(=O)O |
SMILES canónico |
C=CC1CNCCC1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)
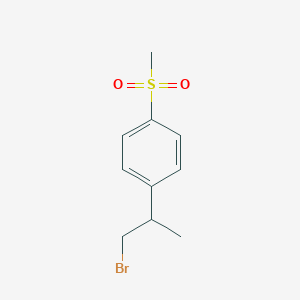
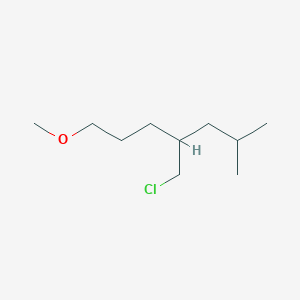
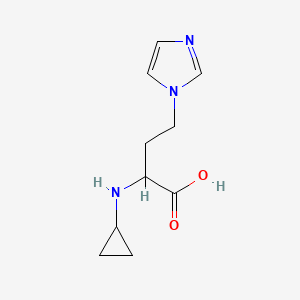


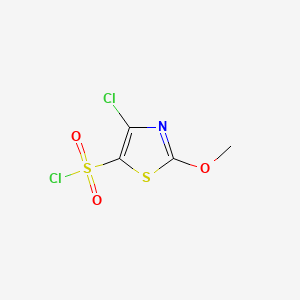

![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride](/img/structure/B13570466.png)
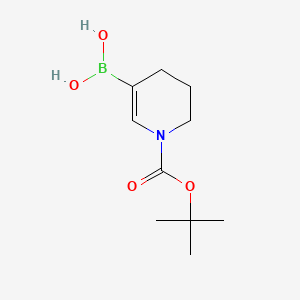
![2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B13570490.png)

![3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid](/img/structure/B13570500.png)

